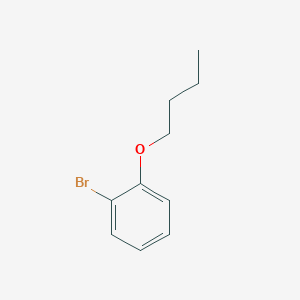

1-Bromo-2-butoxybenzene

Description

Contextualization within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are a class of compounds that feature prominently in diverse fields of chemical science. wikipedia.org They are characterized by an aromatic ring, an ether linkage, and one or more halogen substituents. wikipedia.org This combination of functional groups allows for a wide range of chemical transformations, making them important precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.com The presence of both a halogen and an ether group on the aromatic ring of compounds like 1-Bromo-2-butoxybenzene provides multiple reactive sites, enabling sequential and regioselective modifications.

The bromine atom, for instance, can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Simultaneously, the butoxy group influences the electronic properties of the aromatic ring and can be a site for other chemical modifications. Research into halogenated aromatic ethers often focuses on leveraging these dual functionalities to construct complex molecular architectures. numberanalytics.com

Interdisciplinary Relevance in Contemporary Chemical Science

The utility of this compound and related halogenated aromatic ethers extends across multiple disciplines. In medicinal chemistry, these compounds serve as scaffolds for the development of new therapeutic agents. The incorporation of a bromo-alkoxy benzene (B151609) moiety can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

In materials science, halogenated aromatic compounds are utilized in the synthesis of polymers and specialty chemicals. lookchem.com For example, brominated compounds can be precursors to flame-retardant polymers. The specific substitution pattern of this compound can be exploited to create polymers with tailored thermal and electronic properties. The interdisciplinary nature of research involving such compounds highlights their versatility and importance in addressing contemporary scientific challenges. csic.es

Overview of Research Gaps and Future Directions for this compound

While this compound is recognized as a useful synthetic intermediate, there are several areas where further research could be beneficial. A comprehensive investigation into its reactivity in a wider array of modern cross-coupling reactions could uncover novel synthetic pathways. Exploring its potential in asymmetric catalysis, either as a ligand precursor or a chiral substrate, remains an underexplored avenue.

Furthermore, detailed studies on the biological activities of derivatives synthesized from this compound are limited. A systematic exploration of its structure-activity relationships in different biological assays could lead to the discovery of new lead compounds for drug discovery. Additionally, research into the development of more sustainable and efficient synthetic routes to this compound itself would enhance its accessibility and utility for the broader scientific community. Future research may also focus on its application in the development of novel functional materials, such as liquid crystals or organic electronics.

Properties

IUPAC Name |

1-bromo-2-butoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEFLNNDSLOUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597335 | |

| Record name | 1-Bromo-2-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54514-30-6 | |

| Record name | 1-Bromo-2-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 1 Bromo 2 Butoxybenzene

Retrosynthetic Approaches and Disconnection Strategies for C-O and C-Br Bonds

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inscitepress.org For 1-bromo-2-butoxybenzene, there are two primary disconnection points to consider: the C-O bond of the butoxy ether and the C-Br bond. These disconnections lead to two distinct synthetic pathways.

Pathway A: Disconnection of the C-O Bond This strategy involves breaking the bond between the aromatic ring and the butoxy group's oxygen atom. This disconnection corresponds to an ether synthesis reaction, such as the Williamson ether synthesis. bham.ac.uk The resulting synthons are a 2-bromophenoxide anion and a butyl cation, which translate to the synthetic equivalents of 2-bromophenol (B46759) and a butyl halide (e.g., 1-bromobutane). This approach is often favorable because the starting materials are readily accessible, and ether formation reactions are generally reliable.

Pathway B: Disconnection of the C-Br Bond Alternatively, the C-Br bond can be disconnected. This corresponds to an electrophilic aromatic substitution reaction, specifically a bromination. msu.edu This disconnection leads to butoxybenzene (B75284) as the precursor, which would then be brominated. The key challenge in this pathway is controlling the regioselectivity of the bromination, as the butoxy group is a powerful ortho-, para-directing group. wikipedia.orglibretexts.org

The choice between these two pathways depends on the efficiency and, most critically, the regioselectivity of the key reaction step in each sequence.

| Disconnection Pathway | Bond Disconnected | Key Reaction Type | Precursors |

| Pathway A | C(aryl) – O(ether) | Nucleophilic Substitution (Ether Synthesis) | 2-Bromophenol + Butyl Halide |

| Pathway B | C(aryl) – Br | Electrophilic Aromatic Substitution | Butoxybenzene + Brominating Agent |

Alkylation Reactions for Butoxy Group Introduction

This approach follows Pathway A, where the ether linkage is formed from a phenolic precursor.

The Williamson ether synthesis is a classical and widely used method for preparing ethers. wikipedia.org The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this involves the deprotonation of 2-bromophenol to form the corresponding 2-bromophenoxide, followed by its reaction with a primary alkyl halide like 1-bromobutane. wvu.edujk-sci.com

The reaction is typically carried out by first treating 2-bromophenol with a suitable base to generate the phenoxide nucleophile. The choice of base and solvent is crucial for reaction efficiency. Stronger bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle. jk-sci.com Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation without hindering the nucleophilicity of the phenoxide ion. jk-sci.com

| Base | Solvent | Alkylating Agent | General Considerations |

| Potassium Carbonate (K₂CO₃) | Acetone, DMF | 1-Bromobutane | A common, mild, and effective choice for phenols. Reaction may require heating. |

| Sodium Hydroxide (B78521) (NaOH) | Ethanol, Water | 1-Bromobutane | A strong, inexpensive base. The presence of water or alcohol can lead to side reactions. |

| Sodium Hydride (NaH) | DMF, THF | 1-Bromobutane | A very strong, non-nucleophilic base that provides irreversible deprotonation. Requires anhydrous conditions. jk-sci.com |

While the Williamson synthesis is robust, alternative catalytic methods have been developed to promote O-alkylation. One variation involves the use of phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts. These catalysts facilitate the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved, often leading to milder reaction conditions and improved yields.

Another approach is the direct alkylation of phenols with alcohols. Zeolite catalysts, for instance, have been employed for the alkylation of phenol (B47542) with 1-butanol. taylorfrancis.com These solid acid catalysts can facilitate the formation of butylphenols (C-alkylation) and phenyl butyl ether (O-alkylation). taylorfrancis.com The selectivity between C- and O-alkylation is highly dependent on the catalyst's properties (such as acid site strength) and the reaction conditions. taylorfrancis.com While this method offers an alternative, controlling the selectivity to favor the desired O-alkylation product over C-alkylation and achieving the specific ortho-bromo substitution pattern simultaneously presents significant challenges.

Electrophilic Bromination of Butoxybenzene Precursors

This strategy, derived from Pathway B, involves the direct bromination of butoxybenzene. The success of this route is entirely dependent on achieving the desired regioselectivity.

The butoxy group (-OBu) is a strongly activating substituent due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This effect increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites. nsf.govnih.gov In the bromination of butoxybenzene, a mixture of this compound (ortho-product) and 1-bromo-4-butoxybenzene (B1267048) (para-product) is typically formed.

Due to the steric bulk of the butoxy group, the para position is less hindered, and electrophilic attack often preferentially occurs there, making 1-bromo-4-butoxybenzene the major product under many standard conditions. nsf.govnih.gov Achieving high regioselectivity for the ortho position is a significant challenge. Strategies to enhance ortho-selectivity may include:

Lewis Acid Catalysis: The choice and concentration of a Lewis acid catalyst can sometimes influence the ortho/para ratio, although this effect can be modest.

Steric Shielding: In some cases, directing groups or specific catalysts can sterically block the para position, favoring ortho substitution. For example, processes have been developed where a bulky group is temporarily introduced, forcing bromination to the ortho position, and then subsequently removed. researchgate.net

Reaction Conditions: Varying the temperature and solvent can alter the transition state energies for ortho and para attack, thereby influencing the product distribution.

The choice of brominating agent is critical in controlling the outcome of the reaction. Different reagents exhibit varying levels of reactivity and selectivity. msu.edulibretexts.org

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), Br₂ is a potent brominating agent. libretexts.org For highly activated rings like butoxybenzene, the reaction can sometimes proceed without a catalyst, though a catalyst is typically used to increase the electrophilicity of the bromine. This method often yields a mixture of ortho and para isomers, with the para isomer predominating. nih.gov

N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often used for the bromination of activated aromatic rings. nih.gov Reactions with NBS can be performed under various conditions, sometimes offering better regioselectivity compared to Br₂. In acetonitrile, for example, NBS has been shown to be highly para-selective for many activated arenes. nih.govresearchgate.net

Other Brominating Agents: Reagents like tetraalkylammonium tribromides have been developed for specific applications, such as the highly para-selective bromination of phenols. nih.gov While designed for para-selectivity, the study of such reagents highlights how the nature of the brominating species can be tuned to influence regiochemical outcomes.

| Brominating Agent | Catalyst / Conditions | Typical Regioselectivity for Alkoxybenzenes |

| Br₂ | FeBr₃ or AlCl₃ | Mixture of ortho and para isomers; para usually major. nih.gov |

| N-Bromosuccinimide (NBS) | Acetonitrile or Silica Gel | Highly para-selective in many systems. nih.govresearchgate.net |

| Tetraalkylammonium tribromides | Various solvents | Developed for high para-selectivity with phenols. nih.gov |

Given the challenges in controlling regioselectivity, Pathway A, via the Williamson ether synthesis starting from 2-bromophenol, is generally the more direct and reliable strategy for the unambiguous synthesis of this compound.

Palladium-Catalyzed C-O Bond Formation with Bromobenzene Derivatives

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis for their efficiency and broad substrate scope in forming carbon-heteroatom bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, has been successfully adapted for the synthesis of aryl ethers (C-O bond formation). wikipedia.orgalfa-chemistry.comorganic-chemistry.orglibretexts.org This transformation typically involves the reaction of an aryl halide with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the coupling of 2-bromophenol with butanol or 1,2-dibromobenzene (B107964) with sodium butoxide.

The catalytic cycle is understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the butoxide. The final step is a reductive elimination that forms the desired aryl ether and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results. jk-sci.com

Key Components and Conditions:

Palladium Precatalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used.

Ligands: Bulky, electron-rich phosphine ligands are essential. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos).

Base: A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium hydride (NaH), sodium tert-butoxide (NaOt-Bu), or potassium phosphate (B84403) (K₃PO₄) are frequently employed.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically used.

A representative reaction is shown below:

Figure 1. Palladium-catalyzed synthesis of this compound from 2-bromophenol and butanol.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 80-110 | 75-90 | [General procedure adapted from Buchwald-Hartwig etherification literature] |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 70-85 | [General procedure adapted from Buchwald-Hartwig etherification literature] |

| [Pd(cinnamyl)Cl]₂ / SPhos | NaOt-Bu | Toluene | 80-100 | 80-95 | [General procedure adapted from Buchwald-Hartwig etherification literature] |

Copper-mediated C-O bond formation, particularly the Ullmann condensation, represents a classical and cost-effective alternative to palladium-catalyzed methods. mdpi.com These reactions typically require higher temperatures but have seen significant improvements with the development of new ligand systems. umich.edu The reaction involves coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base.

The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. organic-chemistry.org While traditional Ullmann reactions often required stoichiometric amounts of copper, modern catalytic versions have been developed. mdpi.com

Key Components and Conditions:

Copper Catalyst: Copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder are common catalysts.

Ligands: While some ligand-free systems exist organic-chemistry.org, the use of ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines can significantly improve reaction efficiency and lower reaction temperatures.

Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.

Solvent: High-boiling polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine (B92270) are often necessary.

A representative reaction is shown below:

Figure 2. Copper-mediated synthesis of this compound.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-150 | 60-80 | [General procedure adapted from Ullmann condensation literature] |

| Cu₂O | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 110-130 | 55-75 | [General procedure adapted from Ullmann condensation literature] |

| Cu powder | None | K₂CO₃ | Pyridine | 140-160 | 40-60 | [General procedure adapted from classical Ullmann condensation literature] |

Synthesis via Aryl Halide Exchange Reactions

Aryl halide exchange reactions, sometimes referred to as aromatic Finkelstein reactions, provide an alternative route to synthesize this compound, particularly if a different halogenated precursor is more readily available. organic-chemistry.orgresearchgate.netnih.gov For instance, 2-butoxy-iodobenzene could be converted to this compound. These reactions are typically catalyzed by copper or nickel complexes. nih.govfrontiersin.org

The reaction equilibrium is often driven by the precipitation of the resulting metal halide salt. The choice of solvent and the nature of the halide salt are crucial for the success of these transformations. organic-chemistry.orgnih.gov

Key Components and Conditions:

Catalyst: Copper(I) iodide (CuI) or nickel(II) bromide (NiBr₂) are effective catalysts.

Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine, are often used in copper-catalyzed systems.

Halide Source: A source of bromide ions is required, such as sodium bromide (NaBr) or copper(I) bromide (CuBr).

Solvent: Solvents like dioxane, n-butanol, or dimethylformamide (DMF) are commonly used.

| Starting Material | Catalyst System | Bromide Source | Solvent | Temperature (°C) | Reference |

| 2-Butoxy-iodobenzene | CuI / N,N'-Dimethylethylenediamine | NaBr | Dioxane | 110 | organic-chemistry.orgnih.gov |

| 2-Butoxy-chlorobenzene | NiBr₂ | NaBr | DMF | 150-170 | frontiersin.org |

Development of Sustainable Synthetic Routes for this compound

The development of sustainable or "green" synthetic methodologies is a major focus in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

One approach to more sustainable synthesis is the use of solvent-free reaction conditions. researchgate.net For the synthesis of aryl ethers, protocols have been developed that proceed without a traditional solvent, often using one of the reactants in excess to act as the reaction medium. ias.ac.in For the synthesis of this compound, a reaction between 2-bromophenol and an excess of a butyl bromide could potentially be carried out under solvent-free conditions, possibly with microwave irradiation to accelerate the reaction and improve energy efficiency. The use of a solid-supported catalyst or base, such as potassium hydroxide pellets, can also facilitate solvent-free reactions. ias.ac.in

Potential Solvent-Free Approach:

| Reactants | Catalyst/Base | Conditions | Advantages |

| 2-Bromophenol, Butyl Bromide | Solid KOH | Neat, Microwave Irradiation | Reduced solvent waste, faster reaction times, energy efficiency |

| 2-Bromophenol, Butanol | Solid-supported acid catalyst | Neat, High Temperature | Avoids hazardous solvents, potential for catalyst recycling |

These approaches are still under development for this specific compound but represent a promising direction for more environmentally friendly production methods.

Catalyst Recycling and Green Solvents

The industrial synthesis of this compound, like many chemical processes, is increasingly scrutinized for its environmental impact. Key areas of focus for developing more sustainable methodologies include the recycling of catalysts to reduce waste and costs, and the substitution of conventional organic solvents with greener alternatives to minimize pollution and health hazards. While specific research on catalyst recycling and green solvents for the synthesis of this compound is not extensively documented, general principles of green chemistry can be applied to its probable synthetic routes, such as Williamson ether synthesis or nucleophilic aromatic substitution.

Catalyst Recycling

The synthesis of ethers like this compound can be facilitated by various catalysts, including phase transfer catalysts (PTCs) and solid-supported catalysts. The ability to recover and reuse these catalysts is a cornerstone of a green synthetic process.

Phase Transfer Catalysts (PTCs): In a typical Williamson ether synthesis involving an aqueous and an organic phase, PTCs such as quaternary ammonium or phosphonium (B103445) salts are often employed to facilitate the reaction between the hydrophilic phenoxide and the lipophilic butyl bromide. The recovery of these catalysts can be challenging due to their solubility in both phases. However, strategies such as the use of polymer-supported PTCs or catalysts with temperature-dependent solubility can be implemented. These approaches allow for the separation of the catalyst from the reaction mixture by filtration or temperature change, enabling its reuse in subsequent batches.

Heterogeneous Catalysts: The use of solid-supported catalysts offers a more straightforward approach to catalyst recycling. For instance, a base like potassium carbonate could be immobilized on a solid support such as alumina (B75360) or silica. After the reaction, the catalyst can be easily separated by filtration, washed, and reactivated for further use. This methodology not only simplifies the purification of this compound but also significantly reduces the amount of catalyst waste.

| Catalyst Type | Recycling Strategy | Advantages | Challenges |

| Homogeneous PTCs | - Use of polymer-supported PTCs- Temperature-dependent solubility | - High catalytic activity- Mild reaction conditions | - Potential for leaching- Catalyst deactivation over time |

| Heterogeneous Catalysts | - Simple filtration and washing | - Easy separation and reuse- Reduced contamination of product | - Potentially lower activity than homogeneous counterparts- Mass transfer limitations |

Green Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional volatile organic compounds (VOCs) used as solvents contribute to air pollution and pose health risks. The exploration of greener alternatives is therefore a significant area of research.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) presents an attractive alternative to organic solvents. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, CO₂ can be easily removed by depressurization, simplifying product isolation and eliminating solvent waste.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures. They have negligible vapor pressure, which eliminates the issue of air pollution. Furthermore, their properties can be tailored by modifying the cation and anion, potentially enhancing reaction rates and selectivity. The non-volatile nature of ILs allows for the easy removal of volatile products by distillation. However, their high cost and potential toxicity are factors that require careful consideration.

Water: As the most abundant and environmentally benign solvent, water is an ideal choice for green synthesis. rsc.org For reactions like the Williamson ether synthesis, the use of water as a solvent can be facilitated by "designer" surfactants that create micelles, acting as nanoreactors where the hydrophobic reactants can interact. rsc.org This approach can lead to high reaction efficiency at ambient temperatures. rsc.org

Solvent-Free Reactions: In some cases, it may be possible to conduct the synthesis of this compound under solvent-free conditions. This approach involves reacting the neat starting materials, often with microwave or ultrasonic irradiation to provide the necessary energy. Solvent-free reactions represent the pinnacle of green chemistry in terms of waste reduction, as they eliminate the need for a solvent altogether.

| Green Solvent | Key Advantages | Potential Drawbacks |

| Supercritical CO₂ | - Non-toxic, non-flammable- Tunable solvent properties- Easy product separation | - Requires high-pressure equipment |

| Ionic Liquids | - Negligible vapor pressure- Tunable properties- Potential for catalyst/solvent reuse | - High cost- Potential toxicity and disposal issues |

| Water | - Abundant, non-toxic, non-flammable- Can be used with surfactants | - Poor solubility of many organic reactants |

| Solvent-Free | - Eliminates solvent waste entirely- Can lead to faster reactions | - Not suitable for all reaction types- Potential for localized overheating |

By integrating catalyst recycling strategies and employing green solvents, the synthesis of this compound can be shifted towards a more sustainable and environmentally responsible process. Further research dedicated to this specific compound is necessary to optimize these green methodologies for industrial application.

Advanced Reaction Chemistry and Mechanistic Investigations of 1 Bromo 2 Butoxybenzene

Reactivity Profiling of the Bromoarene Moiety

The carbon-bromine bond in 1-bromo-2-butoxybenzene is the primary site of reactivity, enabling its use as an electrophilic partner in numerous synthetic methodologies. The electron-donating nature of the ortho-butoxy group can influence the electron density of the aromatic ring and the polarization of the C-Br bond, thereby affecting its reactivity in different reaction pathways.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) offers a direct method for the replacement of the bromine atom in this compound with a variety of nucleophiles. This transformation typically proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. nih.govchemistrysteps.com For this pathway to be efficient, the aromatic ring generally requires activation by electron-withdrawing groups, which are absent in this compound. The electron-donating butoxy group, in fact, disfavors the formation of the negatively charged Meisenheimer intermediate.

Consequently, nucleophilic aromatic substitution on this compound with common nucleophiles like alkoxides or amines under standard conditions is generally not a facile process. science.gov However, under forcing conditions or with the use of very strong bases, an alternative elimination-addition pathway involving a benzyne (B1209423) intermediate can be initiated. This mechanism is not dependent on the electronic nature of the substituents in the same way as the addition-elimination pathway. chemistrysteps.com

Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com this compound serves as an excellent substrate in several of these transformations, where the palladium catalyst facilitates the coupling of the aryl group with various organometallic reagents.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov this compound can be effectively coupled with a variety of arylboronic acids to generate substituted 2-butoxybiphenyls. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. nih.gov

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle.

| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K2CO3 | MeOH | 80 | 98 |

| Bromobenzene | Phenylboronic acid | Pd(OAc)2/PPh3 | KOH | Toluene | 80 | 85 |

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K2CO3 | MeOH | 80 | 92 |

| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K2CO3 | MeOH | 80 | 92 |

Data compiled from representative literature. gre.ac.ukyoutube.com

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govorganic-chemistry.org this compound can undergo Sonogashira coupling to produce 2-butoxyphenylacetylene derivatives, which are valuable intermediates in organic synthesis.

The reaction mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. nih.gov Various palladium catalysts, ligands, and bases can be utilized to optimize the reaction conditions.

| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Iodobenzene | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | [TBP][4EtOV] | 55 | 85 |

| Bromobenzene | Phenylacetylene | Ni(acac)2 / CuI | Et3N | DMF | 100 | - |

| Iodobenzene | Phenylacetylene | Cu(I)-PANI@MWCNT | KOH | DMF | 135 | 96 |

Data compiled from representative literature. researchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org this compound can participate in Heck reactions with various alkenes, such as styrene (B11656) or acrylates, to yield 2-butoxystilbenes or cinnamates, respectively. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

The Stille coupling utilizes a palladium catalyst to couple an aryl halide with an organotin reagent (organostannane). wikipedia.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. This compound can be coupled with various organostannanes to generate a diverse array of substituted aromatic compounds. The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions. wikipedia.org

| Reaction | Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base / Additive | Solvent | Temp. (°C) | Yield (%) |

| Heck | Bromobenzene | Styrene | Pd/C | Na2CO3 / Bu4NCl | NMP | - | - |

| Stille | Aryl Halide | Organostannane | Pd(PPh3)4 | - | Toluene | 110 | - |

Data compiled from representative literature. scienceopen.com

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the formation of C(sp²)–C(sp³) bonds. This compound can be effectively coupled with various alkyl- or arylzinc reagents to produce the corresponding substituted butoxybenzenes. Organozinc reagents are generally more reactive than their boron and tin counterparts, often leading to milder reaction conditions. wikipedia.org

The preparation of the organozinc reagent is a key step in the Negishi coupling. These reagents can be prepared from the corresponding organic halides and activated zinc metal.

| Bromoarene | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp. (°C) | Yield (%) |

| Substituted Bromobenzenes | Dimethylzinc | Pd(dppe)Cl2 or Pd(dppf)Cl2 | 1,4-Dioxane | Reflux | 55-100 |

| 2-Bromobenzonitrile | n-Propylzinc bromide | CPhos | THF | - | - |

Data compiled from representative literature. organic-chemistry.orgresearchgate.net

Lithiation and Grignard Reagent Formation and Subsequent Transformations

The presence of the bromine atom on the aromatic ring of this compound allows for the formation of highly reactive organometallic intermediates, namely organolithium and Grignard reagents. These intermediates are powerful nucleophiles and serve as versatile synthons for the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithiation: Treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures, leads to a lithium-halogen exchange reaction. This reaction rapidly forms 2-butoxyphenyllithium. The resulting organolithium reagent is a potent nucleophile and can react with a wide array of electrophiles.

Grignard Reagent Formation: The corresponding Grignard reagent, 2-butoxyphenylmagnesium bromide, is prepared by the reaction of this compound with magnesium metal in an ethereal solvent like THF or diethyl ether. masterorganicchemistry.comlibretexts.org The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond. wikipedia.org This process transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon in the C-Mg bond.

Subsequent Transformations: Both 2-butoxyphenyllithium and 2-butoxyphenylmagnesium bromide are valuable intermediates in organic synthesis. They readily react with various electrophiles to introduce a wide range of functional groups at the former position of the bromine atom. Common transformations include:

Reaction with Aldehydes and Ketones: These organometallic reagents add to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. libretexts.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.org

Reaction with Carbon Dioxide: Carboxylation of 2-butoxyphenyllithium or 2-butoxyphenylmagnesium bromide with solid carbon dioxide (dry ice), followed by acidification, yields 2-butoxybenzoic acid. masterorganicchemistry.com

Reaction with Esters: The reaction with esters results in the formation of tertiary alcohols, where two identical aryl groups from the organometallic reagent add to the carbonyl carbon. masterorganicchemistry.com

| Organometallic Reagent | Electrophile | Product | Reaction Conditions |

|---|---|---|---|

| 2-Butoxyphenyllithium | Formaldehyde | (2-Butoxyphenyl)methanol | THF, -78 °C then H₃O⁺ |

| 2-Butoxyphenylmagnesium bromide | Acetone | 2-(2-Butoxyphenyl)propan-2-ol | Diethyl ether, reflux then H₃O⁺ |

| 2-Butoxyphenyllithium | Carbon Dioxide (CO₂) | 2-Butoxybenzoic acid | THF, -78 °C then H₃O⁺ |

| 2-Butoxyphenylmagnesium bromide | Benzaldehyde | (2-Butoxyphenyl)(phenyl)methanol | THF, reflux then H₃O⁺ |

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. This reactive intermediate can then participate in a variety of radical-mediated transformations. The generation of the 2-butoxyphenyl radical can be achieved through several methods, often involving radical initiators or photoredox catalysis. rsc.org

One common radical reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This can be accomplished using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH) or sodium hydride in 1,4-dioxane. nih.govresearchgate.net The reaction proceeds via a radical chain mechanism.

Aryl radicals generated from this compound can also be utilized in the formation of new carbon-carbon bonds. For instance, these radicals can add to the double bonds of alkenes in a process known as radical arylation.

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Radical Hydrodehalogenation | Bu₃SnH, AIBN | Butoxybenzene (B75284) | Toluene, reflux |

| Radical Hydrodehalogenation | NaH, 1,10-phenanthroline | Butoxybenzene | 1,4-Dioxane, 140 °C |

| Radical Arylation | Alkene, Radical Initiator | Alkyl-substituted butoxybenzene | Varies depending on initiator and alkene |

Chemical Transformations Involving the Butoxy Group

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions using strong acids. openstax.org The most common reagents for the cleavage of aryl alkyl ethers are strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃). chemistrysteps.comtransformationtutoring.comlibretexts.org

The reaction with HBr or HI proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, converting the butoxy group into a good leaving group (butanol). The bromide or iodide anion then acts as a nucleophile, attacking the benzylic carbon. However, due to the high stability of the phenyl cation, the attack occurs at the alkyl carbon, leading to the formation of 2-bromophenol (B46759) and 1-bromobutane. libretexts.org

Boron tribromide is a particularly effective reagent for cleaving aryl ethers. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the alkyl group. nih.gov

| Reagent | Products | General Conditions | Mechanism |

|---|---|---|---|

| HBr (conc.) | 2-Bromophenol and 1-Bromobutane | Reflux | Sₙ2 |

| HI (conc.) | 2-Bromophenol and 1-Iodobutane | Reflux | Sₙ2 |

| BBr₃ | 2-Bromophenol and 1-Bromobutane | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | Lewis acid-mediated cleavage |

Functionalization of the Alkyl Chain

Direct functionalization of the C-H bonds of the butyl group in this compound is challenging due to the relative inertness of unstrained sp³ C-H bonds. However, advances in C-H functionalization chemistry have provided pathways for such transformations, often involving radical or transition-metal-catalyzed processes.

Radical-mediated reactions can be employed to introduce functionality into the alkyl chain. For example, under certain conditions, a radical can be generated on the butyl chain, which can then be trapped by a suitable reagent.

Transition-metal-catalyzed C-H activation is another strategy. In this approach, a catalyst can selectively cleave a C-H bond and replace it with a new functional group. The regioselectivity of such reactions can often be controlled by directing groups.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Regioselectivity and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the electronic and steric effects of the two existing substituents: the bromine atom and the butoxy group.

Butoxy Group (-OBu): The butoxy group is a strong activating group and an ortho, para-director. The oxygen atom donates electron density to the aromatic ring through resonance (+M effect), which stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack. This effect is most pronounced when the electrophile adds to the positions ortho or para to the butoxy group. organicchemistrytutor.com

Bromo Group (-Br): The bromine atom is a deactivating group but is also an ortho, para-director. Halogens are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they can donate electron density through resonance (+M effect) via their lone pairs, which directs incoming electrophiles to the ortho and para positions. latech.eduwikipedia.orglibretexts.org

In this compound, the powerful activating and ortho, para-directing effect of the butoxy group dominates over the deactivating and ortho, para-directing effect of the bromine atom. Therefore, incoming electrophiles will preferentially substitute at the positions activated by the butoxy group.

The available positions for substitution are C3, C4, C5, and C6.

C4 (para to butoxy, meta to bromo): This position is strongly activated by the butoxy group and is sterically accessible.

C6 (ortho to butoxy, ortho to bromo): This position is also strongly activated by the butoxy group but is sterically hindered by the adjacent bromine and butoxy groups.

C3 (meta to butoxy, ortho to bromo): This position is less activated.

C5 (meta to butoxy, para to bromo): This position is also less activated.

Therefore, the major product of electrophilic aromatic substitution on this compound is expected to be substitution at the C4 position, which is para to the strongly activating butoxy group.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-butoxy-4-nitrobenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 1,4-Dibromo-2-butoxybenzene |

| Sulfonation | SO₃, H₂SO₄ | 4-Bromo-3-butoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Bromo-3-butoxyphenyl)ethan-1-one (for R=CH₃) |

Nitration, Sulfonation, and Halogenation Studies

The regiochemical outcomes of electrophilic aromatic substitution reactions on this compound are dictated by the combined directing effects of the bromo and butoxy substituents. The butoxy group is a strongly activating ortho, para-director due to resonance effects, where the oxygen's lone pairs donate electron density to the aromatic ring. The bromine atom is a weakly deactivating ortho, para-director, withdrawing electron density via induction but donating through resonance. In cases of competing directing effects, the strongly activating butoxy group overwhelmingly governs the position of electrophilic attack.

The available positions for substitution on the this compound ring are C3, C4, C5, and C6.

The butoxy group directs to positions C3 (ortho), C5 (para), and C6 (ortho).

The bromo group directs to positions C6 (ortho) and C4 (para).

The powerful activating nature of the butoxy group makes the positions ortho and para to it the most nucleophilic. Therefore, substitution is expected to occur primarily at C3, C5, and C6. However, the C6 position is sterically hindered by the adjacent bulky bromo and butoxy groups, which will likely diminish its reactivity toward incoming electrophiles. Consequently, the primary products are predicted to be the result of substitution at the C5 (para to butoxy) and C3 (ortho to butoxy) positions.

Nitration: The nitration of this compound, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is expected to yield a mixture of 1-bromo-2-butoxy-5-nitrobenzene and 1-bromo-2-butoxy-3-nitrobenzene. The formation of the nitronium ion (NO₂⁺) is the first step, followed by its attack on the aromatic ring. nih.gov

Sulfonation: Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) is a reversible reaction that is also subject to steric hindrance. libretexts.org The electrophile, SO₃, is relatively large, further favoring substitution at the less hindered C5 position over the C3 and C6 positions. Thus, 4-bromo-3-butoxybenzenesulfonic acid is predicted as the major product.

Halogenation: Bromination or chlorination, using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), follows the same principles. The electrophile (Br⁺ or Cl⁺) will preferentially attack the C5 and C3 positions. Given the steric considerations, the para-substituted product (relative to the butoxy group) is expected to be the major isomer. youtube.com

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-butoxy-5-nitrobenzene | The strongly activating -OBu group directs para. Less steric hindrance compared to ortho positions. |

| Sulfonation | SO₃, H₂SO₄ | 4-Bromo-3-butoxybenzenesulfonic acid | The bulky SO₃ electrophile favors the sterically accessible para position (C5). |

| Bromination | Br₂, FeBr₃ | 1,5-Dibromo-2-butoxybenzene | The -OBu group directs the incoming electrophile para to itself. |

Mechanistic Elucidation of Key Transformations

Kinetic Studies and Reaction Order Determination

While specific kinetic data for this compound are not extensively published, the kinetics of its reactions can be understood from the general principles of electrophilic aromatic substitution (EAS). EAS reactions typically follow second-order kinetics, being first-order with respect to the aromatic substrate and first-order with respect to the electrophile. uri.edudalalinstitute.com

The rate law is generally expressed as: Rate = k[Aromatic Substrate][Electrophile]

To determine the reaction order for a transformation like the nitration of this compound, a series of experiments using the method of initial rates would be conducted. By systematically varying the initial concentration of one reactant while holding the other constant and measuring the initial reaction rate, the order with respect to each reactant can be determined.

For instance, if doubling the concentration of this compound while keeping the nitronium ion concentration constant results in a doubling of the reaction rate, the reaction is first-order in this compound. A similar experiment varying the nitric acid/sulfuric acid concentration would establish the order with respect to the electrophile.

| Experiment | Initial [this compound] (M) | Initial [HNO₃] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Comparing experiments 1 and 2, doubling the substrate concentration doubles the rate, indicating the reaction is first-order in this compound. Comparing experiments 1 and 3, doubling the electrophile precursor concentration doubles the rate, indicating the reaction is first-order in the electrophile.

Spectroscopic Monitoring of Reaction Intermediates

The mechanism of electrophilic aromatic substitution proceeds through a high-energy cationic intermediate known as a sigma complex or arenium ion. wikipedia.org Modern spectroscopic techniques, particularly low-temperature Nuclear Magnetic Resonance (NMR), allow for the direct observation of these transient species. nih.gov

In the case of the halogenation or nitration of this compound, the reaction could be carried out in a superacid medium (e.g., HF/SbF₅) at low temperatures (e.g., -40 °C) and monitored by NMR spectroscopy. The formation of the arenium ion intermediate disrupts the aromaticity of the ring, leading to characteristic changes in the NMR spectrum.

Key spectroscopic signatures of the arenium ion intermediate would include:

¹³C NMR: The appearance of a signal for an sp³-hybridized carbon atom at approximately 50-60 ppm. The other five ring carbons would remain sp²-hybridized but would show significant downfield shifts (deshielding) due to the delocalized positive charge. nih.gov

¹H NMR: Protons attached to the sp² carbons of the cation would be strongly deshielded, with chemical shifts appearing far downfield. The two protons on the sp³ carbon would appear much further upfield. researchgate.net

| Nucleus | Aromatic Reactant (Approx. δ) | Arenium Ion Intermediate (Approx. δ) | Reason for Shift |

|---|---|---|---|

| ¹³C (sp² carbons) | 110-150 ppm | 130-205 ppm | Deshielding due to delocalized positive charge. nih.gov |

| ¹³C (sp³ carbon) | N/A | 50-60 ppm | Formation of a tetrahedral carbon center. nih.gov |

| ¹H (on sp² carbons) | 6.8-7.5 ppm | 8.0-11.5 ppm | Strong deshielding from positive charge. researchgate.net |

| ¹H (on sp³ carbon) | N/A | ~4.0 ppm | Characteristic of protons on an sp³ carbon adjacent to a cation. |

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-determining step of a multi-step reaction. This is often accomplished by measuring the kinetic isotope effect (KIE). researchgate.net A KIE is observed when replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) leads to a change in the reaction rate. A significant kH/kD > 1 indicates that the C-H bond is being broken in the rate-determining step.

For most electrophilic aromatic substitutions, including nitration, the rate-determining step is the initial attack of the electrophile to form the arenium ion. The subsequent loss of a proton to restore aromaticity is a fast step. nih.gov Therefore, if one were to compare the rate of nitration of this compound with its deuterated analogue (e.g., 1-bromo-2-butoxy-5-deuteriobenzene), no significant primary kinetic isotope effect would be expected (kH/kD ≈ 1). This result would confirm that the C-H bond cleavage is not rate-limiting. libretexts.orgyoutube.com

However, some EAS reactions, notably sulfonation, are reversible. In these cases, the second step (deprotonation) can become rate-limiting under certain conditions. stackexchange.com An isotopic labeling experiment for the sulfonation of this compound might therefore exhibit a small KIE, suggesting that the energy barrier for proton loss is comparable to that of the initial electrophilic attack.

Proposed Experiment:

Reaction 1: Measure the rate of sulfonation of this compound.

Reaction 2: Measure the rate of sulfonation of a specifically deuterated this compound isomer under identical conditions.

Analysis: Calculate the ratio of the rate constants (kH/kD). A value significantly greater than 1 would imply that C-H bond cleavage is part of the rate-determining step for this specific reaction.

Sophisticated Spectroscopic and Structural Elucidation of 1 Bromo 2 Butoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 1-Bromo-2-butoxybenzene, providing precise information about the hydrogen and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the four protons on the aromatic ring and the nine protons of the butoxy group. The chemical shifts (δ) are influenced by the electronic effects of the bromo and butoxy substituents. The butoxy group is electron-donating, causing a shielding effect (upfield shift), particularly at the ortho and para positions, while the electronegative bromine atom exerts a deshielding (downfield shift) influence.

The aromatic region is predicted to display four distinct multiplets between approximately 6.8 and 7.6 ppm, corresponding to the ABCD spin system of the 1,2-disubstituted ring. The protons of the butoxy chain will appear in the aliphatic region (approx. 0.9 to 4.0 ppm). The methylene (B1212753) group attached to the ether oxygen (-O-CH₂-) is the most deshielded of the aliphatic protons due to the oxygen's electronegativity.

A detailed analysis of the splitting patterns (multiplicity), governed by spin-spin coupling constants (J), allows for the precise assignment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.85 - 6.95 | Doublet of doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 1.5 |

| H-4 | 7.15 - 7.25 | Triplet of doublets (td) | ³J ≈ 8.0, ⁴J ≈ 1.5 |

| H-5 | 6.80 - 6.90 | Triplet of doublets (td) | ³J ≈ 8.0, ⁴J ≈ 1.5 |

| H-6 | 7.50 - 7.60 | Doublet of doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 1.5 |

| H-1' (-OCH₂-) | 3.95 - 4.05 | Triplet (t) | ³J ≈ 6.5 |

| H-2' (-CH₂-) | 1.75 - 1.85 | Sextet or Quintet (p) | ³J ≈ 7.0 |

| H-3' (-CH₂-) | 1.45 - 1.55 | Sextet (sx) | ³J ≈ 7.5 |

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and instrument frequency.

The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the lack of symmetry in this compound, ten distinct signals are expected: six for the aromatic carbons and four for the butoxy chain carbons. The chemical shifts are highly sensitive to the local electronic environment. The carbon atom bonded to the bromine (C-1) and the carbon bonded to the butoxy group (C-2) are readily identifiable. The C-1 signal (ipso-bromo) is expected at a lower field (approx. 112 ppm) due to the heavy atom effect of bromine, while the C-2 signal (ipso-butoxy) is shifted significantly downfield (approx. 156 ppm) by the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-Br) | 112 - 114 |

| C-2 (C-O) | 155 - 157 |

| C-3 | 114 - 116 |

| C-4 | 128 - 130 |

| C-5 | 122 - 124 |

| C-6 | 133 - 135 |

| C-1' (-OCH₂-) | 68 - 70 |

| C-2' (-CH₂-) | 31 - 33 |

| C-3' (-CH₂-) | 19 - 21 |

Note: Predicted values are based on established substituent chemical shift increments. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between adjacent aromatic protons (H-3 with H-4; H-4 with H-5; H-5 with H-6) and along the aliphatic chain (H-1' with H-2'; H-2' with H-3'; H-3' with H-4'), confirming the sequence of atoms.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its already-assigned proton from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting molecular fragments. Key expected correlations for this compound would include a cross-peak between the methylene protons H-1' and the ipso-carbon C-2, unequivocally proving the attachment of the butoxy group to the aromatic ring at position 2. Correlations from aromatic protons to neighboring carbons would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY correlation would be expected between the H-1' protons of the butoxy chain and the H-3 proton on the aromatic ring, providing direct evidence for the ortho-relationship of the substituents and offering insights into the preferred rotational conformation around the C-O bond.

The butoxy group is not static; it can rotate around the C(aryl)-O and O-C(alkyl) bonds, leading to different conformational isomers, or rotamers. While these conformers interconvert rapidly at room temperature, their dynamics can be studied using advanced NMR techniques. researchgate.net

Variable-temperature (VT) NMR studies can provide insight into the energy barriers of this rotation. As the temperature is lowered, the rate of interconversion decreases. If the energy barrier is sufficiently high, this can lead to signal broadening and eventual decoalescence into separate signals for each distinct conformer. This allows for the characterization of the thermodynamics of the conformational equilibrium. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive confirmation of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₀H₁₃⁷⁹BrO]⁺ | ¹²C₁₀¹H₁₃⁷⁹Br¹⁶O | 228.01498 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups. The spectra provide a molecular "fingerprint" and confirm the presence of key structural features.

For this compound, the spectra would be characterized by several key vibrational bands:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

Ar-O-C Stretching: The ether linkage gives rise to strong, characteristic bands. The asymmetric C-O-C stretch is expected around 1250-1200 cm⁻¹, and the symmetric stretch appears near 1050-1020 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected in the far-infrared or fingerprint region, typically between 650 and 550 cm⁻¹.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | C(sp²)-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | C(sp³)-H | 2960 - 2850 |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1600 - 1450 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1260 - 1200 |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1050 - 1020 |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing (for suitable derivatives)

The single-crystal X-ray diffraction analysis of 1-bromo-2-(phenylselenyl)benzene reveals critical details about its three-dimensional structure. nih.gov The selenium atom adopts a bent geometry, with a C-Se-C bond angle of approximately 99.19°. nih.gov The dihedral angle between the planes of the two benzene rings is a significant 72.69°, indicating a twisted conformation. nih.gov In the crystal lattice, the molecules are observed to form weak dimers through displaced parallel π-stacking interactions between the phenyl rings of adjacent molecules. nih.gov The centroid-to-centroid distance for these π-stacking interactions is 3.630 Å. nih.gov

Table 1: Selected Crystallographic Data for a 1-Bromo-2-substituted-benzene Derivative

| Parameter | Value |

|---|---|

| Compound | 1-Bromo-2-(phenylselenyl)benzene |

| Formula | C₁₂H₉BrSe |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.654(2) |

| b (Å) | 16.518(3) |

| c (Å) | 7.828(2) |

| β (°) | 97.43(3) |

| Volume (ų) | 1109.1(5) |

| Z | 4 |

Data sourced from a study on the crystal structure of 1-bromo-2-(phenylselenyl)benzene. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* transitions of the benzene ring. The substitution on the ring with a bromine atom and a butoxy group influences the energy and intensity of these transitions.

The butoxy group, with its oxygen atom, has non-bonding electrons (n electrons) and acts as an auxochrome. This can lead to n→π* transitions, which are generally of lower intensity than π→π* transitions. libretexts.org The presence of both the bromo and butoxy substituents is expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene. This is due to the extension of the conjugated system and the electronic effects of the substituents. uobabylon.edu.iq

The electronic spectrum of a substituted benzene derivative like this compound would be expected to show characteristic absorption bands. The more intense bands are attributable to π→π* transitions, while weaker, longer-wavelength absorptions may arise from n→π* transitions. libretexts.org The molar absorptivity (ε) for π→π* transitions is typically in the order of 10,000 L mol⁻¹ cm⁻¹, whereas for n→π* transitions, it is significantly lower, often less than 2000 L mol⁻¹ cm⁻¹. libretexts.org The solvent used for the analysis can also influence the position of the absorption bands, with polar solvents often causing a blue shift (hypsochromic shift) for n→π* transitions. libretexts.org

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |

|---|---|---|---|

| **π→π*** | 200 - 280 | > 10,000 | Intense absorption bands characteristic of the aromatic system. |

| **n→π*** | 280 - 350 | < 2,000 | Weaker absorption band, may be obscured by the more intense π→π* bands. |

Values are representative and based on general principles of UV-Vis spectroscopy for substituted benzenes. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Modeling of 1 Bromo 2 Butoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. For a molecule like 1-bromo-2-butoxybenzene, DFT calculations, commonly using functionals like B3LYP or CAM-B3LYP combined with basis sets such as 6-311++G(d,p), can elucidate its electronic properties. researchgate.netresearchgate.netnih.gov

These calculations yield critical energetic and electronic data. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated from HOMO/LUMO Energies. Note: These are representative values based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes only.

| Parameter | Formula | Illustrative Value | Chemical Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Chemical stability, reactivity |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | χ² / (2η) | 2.79 eV | Propensity to act as an electrophile |

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atom and the bromine atom due to their electronegativity, indicating sites susceptible to electrophilic attack. nih.gov

The flexible butoxy group of this compound allows it to exist in multiple spatial arrangements, or conformations. Geometry optimization is a computational process that finds the three-dimensional structure of a molecule corresponding to a minimum on the potential energy surface. By performing this optimization, the most stable (lowest energy) conformation can be identified. researchgate.netnih.gov

A full conformational analysis involves systematically exploring the rotational freedom around the single bonds of the butoxy chain (C-C and C-O bonds). This can be achieved by performing a series of constrained geometry optimizations, known as a potential energy surface (PES) scan, where a specific dihedral angle is varied incrementally. worktribe.com This process identifies all local energy minima (stable conformers) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. Studies on similar flexible molecules, such as 1-bromo-2-methylbutane, demonstrate that multiple conformations can coexist, with their relative stability influenced by steric and electronic factors. researchgate.net The size and nature of the alkoxy group play a decisive role in the conformational preferences. nih.gov

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental findings or interpret complex spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the chemical shifts for the optimized geometry of this compound and comparing them to experimental data, one can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations produce a theoretical infrared (IR) spectrum, showing the frequencies and intensities of the vibrational modes (e.g., C-H stretch, C=C aromatic stretch, C-O stretch, C-Br stretch). A comparison between the calculated and experimental IR spectra helps in the assignment of vibrational bands to specific molecular motions. researchgate.netnih.gov

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak.

Table 2: Representative Predicted Spectroscopic Data for this compound. Note: This table contains illustrative data based on typical DFT calculations for bromo- and alkoxy-substituted benzenes. Actual values would require specific computation.

| Parameter | Predicted Value | Methodology |

| ¹³C NMR Chemical Shift (C-Br) | ~115 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (C-O) | ~155 ppm | DFT/GIAO |

| ¹H NMR Chemical Shift (aromatic) | 6.8 - 7.5 ppm | DFT/GIAO |

| IR Frequency (Aromatic C-H stretch) | 3050 - 3100 cm⁻¹ | DFT (B3LYP) |

| IR Frequency (Aliphatic C-H stretch) | 2850 - 2960 cm⁻¹ | DFT (B3LYP) |

| IR Frequency (Aromatic C=C stretch) | 1450 - 1600 cm⁻¹ | DFT (B3LYP) |

| IR Frequency (C-O-C stretch) | 1200 - 1250 cm⁻¹ | DFT (B3LYP) |

| IR Frequency (C-Br stretch) | 550 - 650 cm⁻¹ | DFT (B3LYP) |

| UV-Vis λmax | ~275 nm | TD-DFT |

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For this compound, a key reaction would be the substitution or coupling at the carbon-bromine bond. To study such a reaction, computational methods are used to identify the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them.

The transition state is the highest energy point along the minimum energy path of a reaction. Locating this structure is essential for calculating the activation energy, which governs the reaction rate. Methods like nudged elastic band (NEB) or relaxed surface scans can be used to find an approximate reaction path and an initial guess for the TS geometry. youtube.com This guess is then refined using specialized optimization algorithms to precisely locate the TS. A subsequent frequency calculation must confirm the structure as a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Quantum chemical calculations are often performed in the gas phase (in vacuum). However, real-world chemistry occurs in solution, where solvent molecules can significantly influence a molecule's conformation, stability, and reactivity. Molecular dynamics (MD) simulations model the explicit movement of atoms and molecules over time, providing insight into these dynamic and environmental effects.

By placing this compound in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent), MD simulations can be run to explore its behavior. chemrxiv.org These simulations can reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute.

Intermolecular Interactions: The nature and strength of interactions like hydrogen bonds or van der Waals forces between the solute and solvent.

Conformational Dynamics: How the solvent influences the conformational equilibrium of the flexible butoxy chain.

Solvation Free Energy: The energetic cost or benefit of transferring the molecule from the gas phase into the solvent.

For reactions, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. In this method, the reacting species (this compound and a reactant) are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with a less computationally expensive classical force field. This allows for the accurate modeling of reaction energetics while still accounting for the dynamic effects of the solvent environment. osti.gov Studies have shown that solvent effects can dramatically alter reaction stability and kinetics. researchgate.net

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity (or Selectivity) Relationships (QSRR/QSSR) are statistical models that correlate a molecule's structural or physicochemical properties with its observed reactivity or selectivity in a chemical reaction. These models are built for a series of related compounds.

To develop a QSRR model for reactions involving this compound, one would first define a training set of structurally similar molecules (e.g., various substituted bromo-alkoxybenzenes). For each molecule in the set, a range of molecular descriptors would be calculated using quantum chemical methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or topological.

These calculated descriptors are then used as independent variables in a multilinear regression or machine learning algorithm to build a model that predicts an experimental observable, such as the reaction rate constant (log k). researchgate.net Once a statistically robust model is developed and validated, it can be used to predict the reactivity of new, untested compounds in the same class, thereby accelerating the discovery and design of molecules with desired properties.

Charge Distribution and Reactivity Site Prediction

The electronic landscape of this compound, characterized by the interplay of its bromo and butoxy substituents, is a critical determinant of its chemical behavior. Computational chemistry provides powerful tools to model this landscape, offering insights into the molecule's charge distribution and predicting its most probable sites of reactivity. While specific computational studies on this compound are not extensively available, a detailed understanding can be constructed from the known electronic effects of the substituent groups and by drawing parallels with structurally analogous compounds like anisole (B1667542) and bromobenzene.

The charge distribution within this compound is primarily governed by the competing electronic effects of the butoxy and bromo groups attached to the benzene (B151609) ring. The butoxy group, with its oxygen atom, is a strong resonance donor and a moderately strong inductive withdrawer of electrons. Conversely, the bromine atom is a weak resonance donor but a strong inductive withdrawer. These competing effects create a nuanced distribution of electron density across the molecule.

Molecular electrostatic potential (MEP) maps are instrumental in visualizing the charge distribution on the molecular surface. wolfram.comlibretexts.org For this compound, the MEP map would be expected to show regions of high electron density (negative potential), likely concentrated around the oxygen atom of the butoxy group due to its high electronegativity and lone pairs of electrons. uwosh.edu The aromatic ring, enriched by the electron-donating resonance effect of the butoxy group, would also exhibit significant negative potential, particularly at the ortho and para positions relative to the butoxy group. researchgate.net In contrast, regions of lower electron density (positive potential) would be anticipated around the hydrogen atoms of the butyl chain and the benzene ring. The bromine atom presents a more complex picture; while it is highly electronegative, the phenomenon of a "σ-hole" can create a region of positive electrostatic potential on the outermost portion of the bromine atom along the C-Br bond axis, making it a potential site for halogen bonding. walisongo.ac.idresearchgate.net

To quantify the charge distribution, methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed. niscpr.res.inwikipedia.org These analyses provide partial atomic charges, offering a numerical representation of the electron distribution. While specific values for this compound require dedicated quantum chemical calculations, a hypothetical but illustrative set of Mulliken charges is presented in the table below, based on the known properties of similar substituted benzenes.

Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| C1 (ipso-C attached to Br) | +0.05 |

| C2 (ipso-C attached to O) | +0.15 |

| C3 | -0.10 |

| C4 | -0.08 |

| C5 | -0.10 |

| C6 | -0.05 |

| Br | -0.02 |

| O (of butoxy group) | -0.25 |

Note: These values are illustrative and intended to demonstrate the expected trends in charge distribution.

The prediction of reactivity sites in this compound is a direct consequence of its charge distribution and frontier molecular orbitals (HOMO and LUMO).

Electrophilic Attack:

Nucleophilic Attack: